molecular formula C12H27N3 B5728249 N-ethyl-N',N'-dimethyl-N-(1-methyl-4-piperidinyl)-1,2-ethanediamine

N-ethyl-N',N'-dimethyl-N-(1-methyl-4-piperidinyl)-1,2-ethanediamine

Cat. No. B5728249
M. Wt: 213.36 g/mol
InChI Key: KXXDFGKDUSNXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N',N'-dimethyl-N-(1-methyl-4-piperidinyl)-1,2-ethanediamine, also known as 'EDDP', is a synthetic compound that belongs to the class of piperidine derivatives. EDDP has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of EDDP is not fully understood. However, it is believed that EDDP acts as a central nervous system depressant by binding to the mu-opioid receptors in the brain. This binding leads to the activation of the reward pathway, which results in the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects:
EDDP has several biochemical and physiological effects. It has been shown to cause respiratory depression, which can lead to respiratory failure and death in high doses. EDDP can also cause sedation, dizziness, and confusion. Additionally, EDDP can cause constipation, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

EDDP has several advantages and limitations for lab experiments. One of the primary advantages of EDDP is its stability in biological samples. EDDP has a longer half-life than methadone, which makes it a more reliable biomarker for detecting methadone use. Additionally, EDDP is relatively easy to synthesize, which makes it readily available for research purposes.
However, EDDP has several limitations for lab experiments. One of the primary limitations is its potential for abuse. EDDP is a central nervous system depressant and can cause sedation and respiratory depression. Researchers must take precautions to ensure that EDDP is not used for non-scientific purposes. Additionally, EDDP is not widely available, which can make it difficult for researchers to obtain.

Future Directions

For EDDP research include the development of new analytical methods for the detection of EDDP and the development of new treatment options for opioid addiction.

Synthesis Methods

EDDP is a synthetic compound that can be produced by reacting 1-methyl-4-piperidone with ethylenediamine and dimethylamine. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure EDDP.

Scientific Research Applications

EDDP has been extensively studied for its potential use in various scientific research applications. One of the primary research areas where EDDP is used is in the field of forensic toxicology. EDDP is a metabolite of methadone, a synthetic opioid that is commonly used for pain management and opioid addiction treatment. The detection of EDDP in biological samples, such as blood or urine, can indicate the use of methadone.
EDDP has also been studied for its potential use as a biomarker for drug abuse. EDDP has a longer half-life than methadone, which makes it a more reliable biomarker for detecting methadone use. Additionally, EDDP has been studied for its potential use in the treatment of opioid addiction.

properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-5-15(11-10-13(2)3)12-6-8-14(4)9-7-12/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXDFGKDUSNXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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